molecular formula C23H22FN3O5 B2644410 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 1351633-99-2

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

Cat. No. B2644410
CAS RN: 1351633-99-2
M. Wt: 439.443
InChI Key: TVDFFKBDPGEYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H22FN3O5 and its molecular weight is 439.443. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiochemical Synthesis for Imaging

The compound has been utilized in radiochemical synthesis, specifically in the creation of selective radioligands for imaging purposes. In one instance, a related compound was used for the radiosynthesis of [18F]PBR111, a radioligand aimed at imaging the translocator protein (18 kDa) with positron emission tomography (PET). This process involved novel synthesis techniques and provided high radiochemical yield and purity, indicating its potential in radiochemical imaging applications (Dollé et al., 2008).

Synthesis and Reactivity in Organic Chemistry

The compound is also a part of broader research in organic synthesis and chemical reactivity. For example, it is involved in the synthesis of N-pyrimidinylacetamide derivatives and has shown diverse reactivity with primary and heterocyclic amines, indicating its versatility as a building block for various nitrogen heterocyclic compounds (Farouk et al., 2021). Additionally, its unique spatial orientations, such as in the case of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, have been studied for their potential in anion coordination, demonstrating the compound's relevance in crystal engineering and material sciences (Kalita & Baruah, 2010).

Metabolic Studies

The compound is also used in studies related to metabolism, such as examining the comparative metabolism of related chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research sheds light on the biochemical pathways and the role of cytochrome P450 isoforms in the metabolism of related compounds (Coleman et al., 2000).

properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5/c1-15(28)17-5-8-20(21(11-17)31-2)32-13-22(29)25-9-10-27-14-26-19(12-23(27)30)16-3-6-18(24)7-4-16/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDFFKBDPGEYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

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